mmpip hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

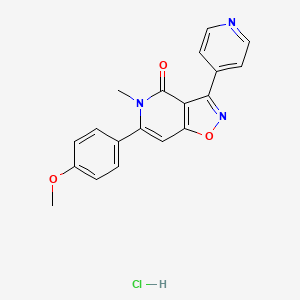

6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3.ClH/c1-22-15(12-3-5-14(24-2)6-4-12)11-16-17(19(22)23)18(21-25-16)13-7-9-20-10-8-13;/h3-11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHQNERSIJXMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MMPIP Hydrochloride: A Technical Guide to its Function as a Selective mGluR7 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 7 (mGluR7), a presynaptic G-protein coupled receptor, plays a crucial role in the modulation of synaptic transmission and neuronal excitability. Its high conservation across species and widespread distribution throughout the central nervous system underscore its significance in regulating excitatory synapse function.[1] The development of selective ligands for mGluR7 has been pivotal in elucidating its physiological and pathological roles. Among these, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, commonly known as MMPIP hydrochloride, has emerged as a potent and selective negative allosteric modulator (NAM) of mGluR7.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its effects in preclinical models.

Mechanism of Action

This compound functions as a negative allosteric modulator of the mGluR7 receptor.[2] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for the binding site, allosteric modulators bind to a distinct site on the receptor.[2] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist. Specifically, MMPIP has been shown to be a noncompetitive antagonist, reducing the maximal response of mGluR7 to agonists without displacing radiolabeled orthosteric ligands. Furthermore, in the absence of an agonist, MMPIP can increase forskolin-stimulated cAMP levels, indicating that it possesses inverse agonist properties.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data for its activity at the mGluR7 receptor.

Table 1: In Vitro Potency of this compound at mGluR7

| Assay Type | Cell Line | Species | Agonist | Potency (IC50) | Reference |

| Intracellular Ca2+ Mobilization | CHO cells co-expressing rat mGluR7 and Gα15 | Rat | L-(+)-2-amino-4-phosphonobutyric acid (L-AP4) | 26 nM | |

| cAMP Accumulation | CHO cells expressing rat mGluR7 | Rat | L-AP4 | 220 nM | |

| cAMP Accumulation | CHO cells co-expressing human mGluR7 and Gα15 | Human | L-AP4 | 610 nM | |

| Inverse Agonist Activity (cAMP accumulation) | CHO cells expressing mGluR7 | Not Specified | Forskolin | 15 nM |

Table 2: Binding Affinity of this compound for mGluR7

| Parameter | Value | Reference |

| KB | 24 - 30 nM |

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Activity | Concentration Tested | Reference |

| mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR8 | No significant effect | ≥ 1 µM |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: mGluR7 Signaling Pathway and Site of MMPIP Action.

References

MMPIP Hydrochloride: A Technical Guide on Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, commonly known as MMPIP hydrochloride. It is a potent, selective, and cell-permeable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document details its chemical structure, physicochemical properties, mechanism of action, and key pharmacological data derived from in vitro and in vivo studies. Methodologies for cornerstone experiments are outlined, and its biological activity is contextualized through signaling pathway and workflow diagrams. This compound serves as a critical pharmacological tool for elucidating the complex roles of mGluR7 in central nervous system (CNS) functions and disorders.[1][2]

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent compound MMPIP, offering enhanced stability and water solubility.[3] Its fundamental properties are crucial for experimental design, including solution preparation and administration.

Structure and Identifiers

-

IUPAC Name: 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1][4]oxazolo[4,5-c]pyridin-4-one;hydrochloride

-

Chemical Name: 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1215566-78-1 | |

| Molecular Formula | C₁₉H₁₆ClN₃O₃ | |

| Molecular Weight | 369.8 g/mol | |

| Appearance | Light yellow to green yellow solid | |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble to 10 mg/mL in DMSO (with warming) | |

| Storage | Powder: -20°C, sealed, away from moisture | |

| InChIKey | HXHQNERSIJXMTQ-UHFFFAOYSA-N | |

| SMILES | CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC.Cl |

Mechanism of Action

This compound functions as a selective negative allosteric modulator (NAM) of the mGluR7 receptor. Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate), MMPIP binds to a distinct allosteric site on the receptor. This binding noncompetitively inhibits the receptor's activation by agonists like L-(+)-2-amino-4-phosphonobutyric acid (L-AP4).

The mGluR7 receptor is a G-protein-coupled receptor (GPCR) that typically couples to Gi/o proteins. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, MMPIP blocks this agonist-induced reduction in cAMP.

Interestingly, MMPIP also displays inverse agonist activity, meaning it can increase forskolin-induced cAMP accumulation even in the absence of an agonist. This suggests it can reduce the constitutive or basal activity of the mGluR7 receptor.

Pharmacological Data

MMPIP's potency and activity have been quantified through various in vitro assays, primarily focusing on its ability to antagonize agonist-induced signaling.

| Parameter | Description | Value | Cell Line | Source(s) |

| KB | Antagonist equilibrium dissociation constant. | 24 - 30 nM | - | |

| IC₅₀ | Inhibition of L-AP4-induced Ca²⁺ mobilization. | 26 nM | CHO cells (rat mGluR7 + Gα15) | |

| IC₅₀ | Inhibition of L-AP4-induced cAMP accumulation. | 220 nM | CHO cells (rat mGluR7) | |

| IC₅₀ | Inhibition of L-AP4-induced cAMP accumulation. | 610 nM | CHO cells (human mGluR7 + Gα15) | |

| IC₅₀ | Inverse agonism (increase in forskolin-stimulated cAMP). | 15 nM | CHO cells (rat mGluR7) |

Experimental Methodologies

Detailed protocols are often proprietary; however, the general methodologies for characterizing a NAM like MMPIP are described below.

General Methodology: Calcium Mobilization Assay

This assay is used to measure a compound's effect on receptor-mediated changes in intracellular calcium ([Ca²⁺]i).

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used. They are engineered to co-express the target receptor (e.g., rat mGluR7) and a promiscuous G-protein, such as Gα15. Gα15 couples Gi/o-linked receptors to the phospholipase C pathway, translating receptor activation into a measurable [Ca²⁺]i signal.

-

Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (MMPIP).

-

Agonist Stimulation: An agonist (e.g., L-AP4) is added to stimulate the mGluR7 receptor.

-

Detection: A fluorometric imaging plate reader (FLIPR) measures the change in fluorescence, which corresponds to the change in [Ca²⁺]i.

-

Analysis: The ability of MMPIP to inhibit the agonist-induced calcium signal is measured, and an IC₅₀ value is calculated from the dose-response curve.

General Methodology: cAMP Accumulation Assay

This assay directly measures the functional output of the Gi/o-coupled mGluR7 receptor.

-

Cell Line: CHO cells stably expressing the mGluR7 receptor are used.

-

Pre-incubation: Cells are incubated with varying concentrations of the test compound (MMPIP).

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to produce a baseline level of cAMP. Simultaneously, an mGluR7 agonist (e.g., L-AP4) is added. Agonist activation of mGluR7 will inhibit adenylyl cyclase and reduce the amount of cAMP produced.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Analysis: The concentration-dependent ability of MMPIP to block the agonist-induced inhibition of cAMP accumulation is determined, yielding an IC₅₀ value. To measure inverse agonism, the same procedure is followed but without the addition of an agonist.

Biological and In Vivo Effects

This compound is a valuable tool for probing the physiological roles of mGluR7. Studies in rodent models have demonstrated that administration of MMPIP can:

-

Alleviate Neuropathic Pain: In mouse models of spared nerve injury, MMPIP increased thermal and mechanical pain thresholds.

-

Normalize Affective and Cognitive Behavior: The same study showed that MMPIP reduced anxiety-like behaviors and improved cognitive performance in neuropathic mice. However, other research has indicated that MMPIP can impair cognitive performance in healthy rodents.

-

Modulate Reward Pathways: MMPIP has been used to investigate the role of mGluR7 in the brain's response to drugs of abuse, such as cocaine and alcohol.

-

Exhibit Context-Dependent Pharmacology: Notably, the effects of MMPIP can be context-dependent. It effectively antagonizes mGluR7 in engineered cell lines but may not block receptor coupling to native G(i/o) pathways in all neuronal contexts, such as at the Schaffer collateral-CA1 synapse.

Conclusion

This compound is a well-characterized, potent, and selective negative allosteric modulator of the mGluR7 receptor. Its defined chemical properties, clear mechanism of action, and established pharmacological profile make it an indispensable research tool. The data and methodologies presented in this guide underscore its utility in dissecting the function of mGluR7 in the central nervous system and evaluating its potential as a therapeutic target for neurological and psychiatric disorders.

References

A Comprehensive Technical Guide to MMPIP Hydrochloride: A Selective mGluR7 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MMPIP hydrochloride (CAS Number: 1215566-78-1), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document consolidates critical data on its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of the mGluR7 signaling pathway and experimental workflows to facilitate a comprehensive understanding of this important research tool.

Introduction

This compound, with the chemical name 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, is a pivotal pharmacological tool for investigating the physiological and pathological roles of the mGluR7 receptor.[1][2] As a selective antagonist, it acts at an allosteric site, offering a nuanced approach to modulating receptor activity compared to orthosteric ligands.[3][4] Notably, MMPIP also exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR7 receptor in the absence of an agonist.[4] Its utility has been demonstrated in preclinical studies exploring its potential in pain, affective disorders, and cognitive function.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1215566-78-1 | |

| Molecular Formula | C₁₉H₁₅N₃O₃·HCl | |

| Molecular Weight | 369.8 g/mol | |

| Purity | ≥98% (HPLC) | |

| Appearance | Powder | N/A |

| Storage | Desiccate at room temperature | |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action

This compound functions as a selective negative allosteric modulator (NAM) of the mGluR7 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like glutamate.

The mGluR7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as a NAM, MMPIP attenuates this signaling cascade.

Furthermore, this compound has been shown to act as an inverse agonist. This indicates that it can inhibit the constitutive, or basal, activity of mGluR7 even without an agonist present. This property is significant for studying the intrinsic activity of the receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Species | Agonist | IC₅₀ / Kₑ | Reference |

| Calcium Mobilization | CHO cells co-expressing mGluR7 and Gα₁₅ | Rat | L-AP4 (0.5 mM) | 26 nM | |

| cAMP Accumulation | CHO cells expressing mGluR7 | Rat | L-AP4 | 220 nM | |

| cAMP Accumulation | CHO cells co-expressing mGluR7 and Gα₁₅ | Human | L-AP4 | 610 nM | |

| Radioligand Binding | N/A | N/A | [³H]LY341495 | No displacement | |

| Inverse Agonist Activity (cAMP accumulation) | CHO cells expressing mGluR7 | Rat | Forskolin | N/A (causes further increase) |

Table 3: In Vivo Effects of this compound

| Animal Model | Dose | Route | Effect | Reference |

| Mice (Neuropathic pain model) | N/A | N/A | Alleviates pain, normalizes affective and cognitive behavior | |

| Mice | 10 mg/kg | i.p. | Attenuates acoustic startle response, enhances prepulse inhibition | |

| Mice | 10 mg/kg | i.p. | Rescues MK-801-induced cognitive impairments | |

| Mice | N/A | Systemic | Impairs non-spatial and spatial cognitive performance (object recognition and location tests) | |

| Rats | N/A | Systemic | Increases time to complete 8-arm radial maze test, decreases social interaction | |

| Rats | 10 mg/kg | i.p. | Increases alcohol intake and preference | N/A |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound. These are generalized protocols based on standard practices and information from the cited literature.

In Vitro Assays

5.1.1. Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with the mGluR7 receptor and the promiscuous G-protein α-subunit Gα₁₅. The Gα₁₅ subunit couples to phospholipase C, enabling a calcium response from the Gi/o-coupled mGluR7.

-

Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of intracellular calcium stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.

-

Procedure:

-

Plate the transfected CHO cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

-

Prepare serial dilutions of this compound and the agonist (e.g., L-AP4).

-

Using a fluorescence imaging plate reader (FLIPR), measure the baseline fluorescence.

-

Add this compound (or vehicle) to the wells and incubate for a specified period.

-

Add the agonist to stimulate the receptor and immediately begin measuring the fluorescence intensity over time.

-

The data is typically analyzed as the peak fluorescence response or the area under the curve. IC₅₀ values for MMPIP are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

5.1.2. cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cyclic AMP, a key second messenger in the mGluR7 signaling pathway.

-

Cell Culture: CHO cells stably expressing the mGluR7 receptor are used.

-

Assay Principle: Since mGluR7 is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. To measure this, adenylyl cyclase is first stimulated with forskolin. The inhibitory effect of an mGluR7 agonist is then measured, and the antagonistic effect of MMPIP is quantified by its ability to reverse the agonist-induced inhibition.

-

Procedure:

-

Plate the transfected CHO cells in a suitable multi-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound (or vehicle) to the cells and incubate.

-

Add a fixed concentration of the mGluR7 agonist (e.g., L-AP4) along with forskolin to stimulate cAMP production.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA).

-

The amount of cAMP produced is inversely proportional to the activity of the mGluR7 receptor. IC₅₀ values for MMPIP are calculated from the concentration-response curves.

-

In Vivo Assays

5.2.1. Object Recognition Test

This test assesses non-spatial memory in rodents.

-

Apparatus: A square open-field arena. A variety of objects that are of similar size but different in shape and texture are required.

-

Procedure:

-

Habituation: On the first day, allow each mouse to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Training (Familiarization) Phase: On the second day, place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for a defined time (e.g., 10 minutes). The time spent exploring each object is recorded.

-

Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1-24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the mouse remembers the familiar object and spends more time exploring the novel one. The effect of this compound on memory can be assessed by administering the compound before the training or testing phase and comparing the discrimination index to vehicle-treated controls.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, the general synthesis of isoxazolopyridone derivatives often involves multi-step reactions. The core structure is typically assembled through the condensation of a β-ketoester with a hydroxylamine derivative to form the isoxazole ring, followed by the construction of the fused pyridinone ring. The final steps would involve the introduction of the methoxyphenyl and pyridinyl substituents. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Conclusion

This compound is a well-characterized and highly selective mGluR7 negative allosteric modulator and inverse agonist. Its utility as a research tool is invaluable for dissecting the complex roles of the mGluR7 receptor in the central nervous system. This technical guide provides a comprehensive summary of its properties, mechanism of action, and key experimental considerations, serving as a valuable resource for researchers in neuroscience and drug discovery. The provided data and protocols should facilitate the design and execution of robust experiments aimed at further elucidating the therapeutic potential of modulating the mGluR7 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MMPIP Hydrochloride in Attenuating Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. This document explores the preclinical evidence for MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), as a potential therapeutic agent for neuropathic pain. By modulating the glutamatergic system, this compound has been shown to alleviate pain hypersensitivity and associated affective and cognitive impairments in animal models. This guide provides an in-depth overview of the mechanism of action, key experimental findings, detailed experimental protocols, and the signaling pathways involved in the analgesic effects of this compound.

Introduction

Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (exaggerated pain from a painful stimulus). Current treatments often provide inadequate relief and are associated with significant side effects. The glutamatergic system, a major excitatory neurotransmitter system in the central nervous system (CNS), plays a crucial role in the development and maintenance of neuropathic pain. Metabotropic glutamate receptors (mGluRs), particularly the presynaptically located mGluR7, have emerged as promising targets for therapeutic intervention.

MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent and selective negative allosteric modulator of mGluR7. As a NAM, it does not directly block the glutamate binding site but instead modulates the receptor's response to glutamate. This nuanced mechanism offers the potential for a more refined therapeutic effect with a potentially better side-effect profile compared to direct receptor antagonists. Preclinical studies have demonstrated that this compound can effectively reduce pain-like behaviors in rodent models of neuropathic pain.[1]

Mechanism of Action

This compound exerts its analgesic effects by negatively modulating the function of mGluR7. mGluR7 is a G-protein coupled receptor (GPCR) belonging to Group III of the mGluR family. These receptors are typically located on presynaptic terminals and are coupled to inhibitory G-proteins (Gi/o).

Upon activation by glutamate, mGluR7 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This cascade also involves the modulation of voltage-gated calcium channels and G-protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect of mGluR7 activation is a reduction in the release of neurotransmitters, including glutamate and GABA.

In the context of neuropathic pain, there is evidence of dysregulated mGluR7 expression and function in key pain-processing areas of the brain, such as the prefrontal cortex (PFC), basolateral amygdala (BLA), and the rostral ventromedial medulla (RVM). By acting as a NAM, this compound is thought to counteract the pathological over-activity of the glutamatergic system, thereby restoring a more balanced neuronal excitability and reducing the transmission of pain signals.

Signaling Pathways

The analgesic effect of this compound in neuropathic pain involves complex interactions within several brain regions that modulate pain perception. The primary mechanism involves the modulation of the descending pain inhibitory pathway.

mGluR7 Signaling Cascade

The signaling pathway initiated by mGluR7 activation is central to its role in neurotransmitter release. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Caption: mGluR7 signaling cascade at the presynaptic terminal.

Modulation of the Descending Pain Pathway

This compound's effect on neuropathic pain is mediated through its action on key brain regions involved in descending pain modulation, including the Prelimbic Cortex (PLC), Basolateral Amygdala (BLA), and the Rostral Ventromedial Medulla (RVM). In neuropathic states, there is an imbalance in the activity of "ON" cells (pro-nociceptive) and "OFF" cells (anti-nociceptive) in the RVM. MMPIP has been shown to restore this balance.

Caption: MMPIP's modulation of the descending pain pathway.

Quantitative Data

The efficacy of this compound in animal models of neuropathic pain has been quantified through various behavioral assays. The following tables summarize the key findings from studies utilizing the Spared Nerve Injury (SNI) model.

Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test) in SNI Mice

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |

| Sham + Vehicle | - | 4.5 ± 0.3 |

| SNI + Vehicle | - | 0.8 ± 0.1 |

| SNI + MMPIP | 1 | 1.9 ± 0.2* |

| SNI + MMPIP | 3 | 3.1 ± 0.3** |

| SNI + MMPIP | 10 | 4.2 ± 0.4*** |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. SNI + Vehicle. Data are representative values compiled from published literature.

Table 2: Effect of this compound on Thermal Hyperalgesia (Tail-Flick Test) in SNI Mice

| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (s) (Mean ± SEM) |

| Sham + Vehicle | - | 8.9 ± 0.5 |

| SNI + Vehicle | - | 4.2 ± 0.3 |

| SNI + MMPIP | 1 | 5.8 ± 0.4* |

| SNI + MMPIP | 3 | 7.1 ± 0.5** |

| SNI + MMPIP | 10 | 8.5 ± 0.6*** |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. SNI + Vehicle. Data are representative values compiled from published literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on neuropathic pain.

Spared Nerve Injury (SNI) Model

This surgical model induces robust and long-lasting neuropathic pain symptoms.

Caption: Workflow for the Spared Nerve Injury (SNI) model.

Protocol:

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

The left hind limb is shaved and disinfected.

-

An incision is made through the skin and biceps femoris muscle to expose the sciatic nerve and its trifurcation into the sural, common peroneal, and tibial nerves.

-

The common peroneal and tibial nerves are tightly ligated with silk suture.

-

A small section of the nerves distal to the ligation is removed to prevent regeneration.

-

Care is taken to avoid any damage to the sural nerve.

-

The muscle and skin are closed in layers.

-

-

Sham Control: Sham-operated animals undergo the same surgical procedure, including exposure of the sciatic nerve, but without nerve ligation and transection.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain.

-

Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia are typically performed starting several days after surgery to allow for recovery from the surgical incision and the development of neuropathic pain symptoms.[2]

Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold to a mechanical stimulus.

Caption: Workflow for the von Frey test.

Protocol:

-

Acclimation: Mice are placed in individual plexiglass chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.

-

Stimulation: A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw.

-

Application: The filament is applied perpendicularly to the paw with sufficient force to cause it to bend, and held for 3-5 seconds.

-

Response: A positive response is recorded if the animal briskly withdraws its paw, flinches, or licks the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method as described by Chaplan et al. (1994). This method involves starting with a mid-range filament and increasing or decreasing the filament force based on the animal's response to the previous stimulus.

-

Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

Tail-Flick Test for Thermal Hyperalgesia

This test measures the latency to withdraw the tail from a noxious thermal stimulus.

Protocol:

-

Restraint: The mouse is gently restrained, often in a specialized device that holds the body while leaving the tail exposed.

-

Stimulation: A focused beam of radiant heat is applied to a specific point on the ventral surface of the tail.

-

Latency Measurement: The time from the onset of the heat stimulus to the flicking or withdrawal of the tail is automatically recorded.

-

Cut-off Time: A cut-off time (typically 10-15 seconds) is used to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.

-

Data Analysis: The tail-flick latency in seconds is used as a measure of thermal nociceptive threshold. A decrease in latency indicates thermal hyperalgesia.

Conclusion

This compound, as a selective mGluR7 negative allosteric modulator, demonstrates significant promise as a therapeutic agent for neuropathic pain. Preclinical evidence from the spared nerve injury model robustly shows that MMPIP can reverse both mechanical allodynia and thermal hyperalgesia in a dose-dependent manner. Its mechanism of action, centered on the modulation of the glutamatergic system in key pain-processing brain regions, offers a targeted approach to alleviating the complex symptoms of neuropathic pain. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential of MMPIP and other mGluR7 modulators. Future research should focus on the long-term efficacy and safety of MMPIP, as well as its effects on other aspects of neuropathic pain, such as associated affective disorders. The continued exploration of mGluR7 as a therapeutic target holds significant potential for the development of novel and more effective treatments for neuropathic pain.

References

An In-depth Technical Guide to the Discovery and Synthesis of MMPIP Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of MMPIP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document details the scientific journey from its initial identification to its establishment as a critical tool for investigating the physiological roles of mGluR7. Included are key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental processes to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery of this compound

This compound, with the chemical name 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, was identified through a dedicated research effort to find selective antagonists for the mGluR7 receptor. The initial breakthrough came from the random screening of a compound library, which identified 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) as a hit.[1] Subsequent chemical modifications of MDIP led to the synthesis of MMPIP, which demonstrated improved pharmacological properties.[1]

The hydrochloride salt form of MMPIP is frequently utilized in research due to its enhanced water solubility and stability compared to the free base, while exhibiting comparable biological activity at equivalent molar concentrations.[2]

Synthesis of this compound

While the seminal publication by Suzuki et al. (2007) outlines the discovery of MMPIP, a detailed, step-by-step synthesis protocol is crucial for its replication and further study. The general synthesis of isoxazolopyridinone derivatives often involves multi-step reactions. A plausible synthetic route for MMPIP, based on general chemical principles for similar heterocyclic compounds, is outlined below. The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent.

Disclaimer: The following is a generalized synthetic scheme and may not reflect the exact, proprietary methods used in all commercial productions. Researchers should consult detailed chemical literature and patents for precise, validated protocols.

Mechanism of Action

This compound functions as a selective negative allosteric modulator of the mGluR7 receptor.[1] This means it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but rather to a distinct, allosteric site on the receptor.[1] Binding of MMPIP to this allosteric site induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like L-(+)-2-amino-4-phosphonobutyric acid (L-AP4).

Evidence for its allosteric mechanism includes the observation that MMPIP does not displace the binding of radiolabeled orthosteric antagonists to mGluR7. Furthermore, in the presence of MMPIP, the maximal response of agonists is reduced, a hallmark of non-competitive antagonism.

Interestingly, MMPIP has also been shown to exhibit inverse agonist activity. In the absence of an agonist, MMPIP can further increase forskolin-stimulated cAMP levels in cells expressing mGluR7, suggesting it can reduce the basal activity of the receptor.

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Agonist | Species | IC50 / K B | Reference |

| Intracellular Ca²⁺ Mobilization | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 | Rat | 26 nM | |

| Forskolin-stimulated cAMP Accumulation | CHO cells expressing mGluR7 | L-AP4 | Rat | 220 nM | |

| Forskolin-stimulated cAMP Accumulation | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 | Human | 610 nM | |

| Allosteric Antagonism | Not specified | Not specified | Not specified | 24-30 nM (K B) |

Table 2: Selectivity of MMPIP

| Receptor Subtype | Effect | Concentration | Reference |

| mGluR1 | No significant effect | ≥ 1 µM | |

| mGluR2 | No significant effect | ≥ 1 µM | |

| mGluR3 | No significant effect | ≥ 1 µM | |

| mGluR4 | No significant effect | ≥ 1 µM | |

| mGluR5 | No significant effect | ≥ 1 µM | |

| mGluR8 | No significant effect | ≥ 1 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of a compound to inhibit agonist-induced increases in intracellular calcium.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected to express the rat mGluR7 receptor and the promiscuous G-protein Gα15. The Gα15 protein couples the Gi/o-linked mGluR7 receptor to the phospholipase C pathway, enabling a measurable calcium response.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. A solution containing varying concentrations of this compound is added to the wells.

-

Agonist Stimulation: After a pre-incubation period with MMPIP, the plate is placed in a fluorescence plate reader. The agonist, L-AP4, is added to the wells to stimulate the mGluR7 receptor.

-

Data Acquisition: Fluorescence intensity is measured over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of MMPIP is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the inhibition of adenylyl cyclase activity by an mGluR7 agonist.

-

Cell Culture: CHO cells stably expressing the rat or human mGluR7 receptor are used.

-

Cell Plating: Cells are plated in 96-well plates and grown to confluency.

-

Pre-incubation: The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.

-

Stimulation: After a pre-incubation period, cells are stimulated with a fixed concentration of forskolin (to activate adenylyl cyclase) and the mGluR7 agonist, L-AP4.

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: The ability of MMPIP to antagonize the L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. IC50 values are calculated from the concentration-response curves. To determine inverse agonist activity, MMPIP is added in the presence of forskolin but without an agonist.

In Vivo Studies and Applications

This compound has been utilized in various in vivo studies to elucidate the role of mGluR7 in the central nervous system. These studies have suggested the involvement of mGluR7 in processes such as pain perception, affective and cognitive behaviors, and the response to psychostimulants. For instance, MMPIP has been shown to alleviate pain and normalize affective and cognitive behavior in neuropathic mouse models. It has also been implicated in modulating the rewarding effects of cocaine.

Conclusion

This compound has emerged as an indispensable pharmacological tool for the study of mGluR7. Its discovery through rational drug design based on an initial screening hit, coupled with its well-characterized selective negative allosteric modulatory and inverse agonist properties, provides a solid foundation for its use in both basic research and as a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide has provided a comprehensive overview of its discovery, synthesis, and pharmacological profile to aid researchers in their ongoing investigations into the complex roles of the mGluR7 receptor.

References

Unveiling the Inverse Agonist Activity of MMPIP Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMPIP hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). Beyond its established role as an antagonist, this compound exhibits significant inverse agonist activity, a property that has garnered considerable interest in the scientific community for its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the inverse agonist activity of this compound, detailing its mechanism of action, key quantitative data, and comprehensive experimental protocols to facilitate further research and drug development.

Core Mechanism of Action: Inverse Agonism at mGluR7

Metabotropic glutamate receptor 7, a member of the Group III mGluRs, is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Constitutive activity of mGluR7, even in the absence of an agonist, can maintain a basal level of G-protein signaling.

This compound, as an inverse agonist, binds to an allosteric site on the mGluR7 receptor and stabilizes it in an inactive conformation. This action reduces the receptor's basal, agonist-independent signaling activity. The practical outcome of this is an increase in intracellular cAMP levels, particularly in systems where adenylyl cyclase has been stimulated (e.g., by forskolin). This effect is contrary to that of an agonist, which would further decrease cAMP.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the mGluR7 receptor.

| Parameter | Value | Assay Conditions | Reference |

| KB (Antagonist Activity) | 24-30 nM | Not specified | [1][2] |

| IC50 (Antagonist Activity vs. L-AP4 in CHO-rat mGluR7) | 220 nM | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation | [1][2] |

| IC50 (Antagonist Activity vs. L-AP4 in CHO-human mGluR7/Gα15) | 610 nM | Antagonism of L-AP4-induced inhibition of cAMP accumulation | [1] |

| IC50 (Antagonist Activity vs. L-AP4 in CHO-rat mGluR7/Gα15) | 26 nM | Inhibition of L-AP4-induced intracellular Ca2+ mobilization | |

| IC50 (Inverse Agonist Activity) | 15 nM | Increase in forskolin-induced cAMP accumulation in the absence of an agonist | |

| IC50 (Inverse Agonist Activity in T-REx 293 cells) | 0.34 µM (340 nM) | Potentiation of forskolin-elevated cAMP concentration |

Experimental Protocols

Cell Culture and Transfection

This protocol describes the general maintenance of Chinese Hamster Ovary (CHO) cells and their transient transfection for the expression of mGluR7.

Materials:

-

CHO-K1 cells

-

DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Plasmid DNA encoding human or rat mGluR7

-

(For calcium assays) Plasmid DNA encoding Gα15

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

G418 (for stable cell line selection, if desired)

Procedure:

-

Cell Culture: Maintain CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seeding: The day before transfection, seed the cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection Complex Preparation: a. In one tube, dilute the plasmid DNA (e.g., 2.5 µg total DNA per well) in Opti-MEM. For calcium mobilization assays, co-transfect with the Gα15 plasmid. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

-

Transfection: Add the transfection complexes dropwise to the cells.

-

Incubation: Incubate the cells for 24-48 hours post-transfection before proceeding with functional assays.

cAMP Accumulation Assay for Inverse Agonist Activity

This assay measures the ability of this compound to increase cAMP levels in mGluR7-expressing cells stimulated with forskolin.

Materials:

-

Transfected CHO-mGluR7 cells

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Forskolin

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White 96-well or 384-well plates

Procedure:

-

Cell Seeding: Seed the transfected cells into white 96- or 384-well plates and allow them to attach overnight.

-

Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX (e.g., 500 µM).

-

Assay Initiation: a. Aspirate the starvation medium from the cells. b. Add the this compound dilutions to the wells. c. Immediately add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal response (e.g., 1-10 µM).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for its inverse agonist activity.

Intracellular Calcium Mobilization Assay

This assay is typically used to assess the antagonistic properties of this compound but is included here for a comprehensive understanding of its pharmacology. It requires the co-expression of the promiscuous G-protein Gα15 to couple the Gαi/o signal of mGluR7 to the calcium pathway.

Materials:

-

CHO cells co-transfected with mGluR7 and Gα15

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Probenecid (to prevent dye leakage)

-

This compound

-

mGluR7 agonist (e.g., L-AP4)

-

Black-walled, clear-bottom 96- or 384-well plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Seed the co-transfected cells into black-walled, clear-bottom plates and allow them to attach overnight.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. b. Aspirate the culture medium and add the loading buffer to the cells. c. Incubate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the mGluR7 agonist (e.g., EC80 of L-AP4) in separate plates.

-

Assay Measurement: a. Place the cell plate and compound plates into the fluorescence plate reader. b. Establish a baseline fluorescence reading for each well. c. Add the this compound dilutions to the cell plate and incubate for a short period (e.g., 5-15 minutes). d. Add the agonist to the wells and immediately begin kinetic fluorescence measurements.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. To determine the antagonist potency of this compound, plot the inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathways

References

The Dichotomous Impact of MMPIP Hydrochloride on Cognitive Behavior in Murine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), has emerged as a significant pharmacological tool for dissecting the role of this receptor in cognitive processes. Preclinical studies in mice have revealed a complex and seemingly contradictory profile of MMPIP's effects on cognition, with reports of both cognitive impairment in healthy animals and cognitive enhancement in models of neuropathic pain. This technical guide synthesizes the current understanding of this compound's impact on cognitive behavior in mice, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This comprehensive overview aims to provide researchers, scientists, and drug development professionals with a thorough understanding of MMPIP's nuanced effects and to inform future investigations into mGluR7-targeted therapeutics for cognitive disorders.

Introduction

Metabotropic glutamate receptor 7 (mGluR7), a presynaptic G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.[1] Its high expression in brain regions critical for learning and memory, such as the hippocampus and cortex, has made it an attractive target for therapeutic intervention in cognitive disorders.[1] MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent and selective negative allosteric modulator of mGluR7.[2][3] As a NAM, MMPIP does not directly compete with the endogenous ligand glutamate but instead binds to a distinct allosteric site on the receptor, thereby reducing its response to glutamate.[3]

The investigation into MMPIP's effects on cognition has yielded intriguing yet conflicting results. Studies in healthy rodent models have demonstrated that systemic administration of MMPIP impairs both spatial and non-spatial memory. Conversely, in a mouse model of neuropathic pain, a condition often associated with cognitive deficits, MMPIP has been shown to ameliorate these cognitive impairments. This technical guide will delve into the quantitative data and experimental protocols from these pivotal studies to provide a clear and comprehensive picture of MMPIP's impact on cognitive behavior in mice.

Mechanism of Action: The mGluR7 Signaling Cascade

This compound exerts its effects by modulating the downstream signaling cascade of the mGluR7 receptor. As a negative allosteric modulator, it attenuates the receptor's response to glutamate. The canonical signaling pathway for mGluR7 is initiated by its coupling to the Gi/o family of G-proteins.

Upon activation by glutamate, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently affect the activity of protein kinase A (PKA) and modulate downstream targets, including voltage-gated calcium channels, ultimately leading to a decrease in neurotransmitter release. MMPIP, by negatively modulating mGluR7, counteracts this cascade, leading to a disinhibition of neurotransmitter release. The receptor also interacts with other intracellular proteins such as PICK1, protein kinase C (PKC), and Ca2+-calmodulin, which can further influence its signaling and trafficking.

Impact on Cognitive Behavior in Healthy Mice

In healthy, non-neuropathic mice, administration of this compound has been shown to impair cognitive performance. A key study by Hikichi et al. (2010) investigated the effects of MMPIP on non-spatial and spatial memory using the object recognition test (ORT) and the object location test (OLT), respectively.

Data Presentation

| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Key Finding | Statistical Significance | Reference |

| Object Recognition Test | ICR Mice (Male) | Vehicle | - | No impairment | - | |

| MMPIP | 3, 10, 30 | Dose-dependent impairment in discriminating the novel object | p < 0.05 (at 30 mg/kg) | |||

| Object Location Test | ICR Mice (Male) | Vehicle | - | No impairment | - | |

| MMPIP | 3, 10, 30 | Dose-dependent impairment in discriminating the moved object | p < 0.05 (at 30 mg/kg) |

Note: Specific quantitative data such as discrimination indices were not available in the abstract. The table reflects the reported outcomes.

Experimental Protocols

Object Recognition Test (ORT) Protocol (based on Hikichi et al., 2010)

-

Animals: Male ICR mice.

-

Apparatus: An open-field box (40 x 40 x 30 cm) made of gray vinyl chloride.

-

Procedure:

-

Habituation (Day 1): Each mouse was allowed to freely explore the empty open-field box for 10 minutes.

-

Training (Day 2): Thirty minutes after intraperitoneal (i.p.) administration of this compound (3, 10, or 30 mg/kg) or vehicle, each mouse was placed in the box containing two identical objects and allowed to explore for 10 minutes.

-

Test (Day 2): One hour after the training session, the mouse was returned to the box, where one of the familiar objects was replaced with a novel object. The time spent exploring each object was recorded for 5 minutes.

-

Object Location Test (OLT) Protocol (based on Hikichi et al., 2010)

The protocol for the OLT was similar to the ORT, with the key difference being in the test phase. Instead of replacing an object with a novel one, one of the two identical objects was moved to a new location within the arena.

Impact on Cognitive Behavior in Neuropathic Mice

In contrast to the findings in healthy mice, this compound has been reported to have a beneficial effect on cognition in a mouse model of neuropathic pain. A study by Palazzo et al. (2015) demonstrated that MMPIP improved cognitive performance in mice with spared nerve injury (SNI), a model that induces chronic neuropathic pain and associated cognitive deficits.

Data Presentation

| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Key Finding | Statistical Significance | Reference |

| Not Specified | SNI Mice | Sham + Vehicle | - | Normal cognitive performance | - | |

| SNI + Vehicle | - | Impaired cognitive performance | p < 0.05 vs. Sham | |||

| SNI + MMPIP | 10 | Improved cognitive performance | p < 0.05 vs. SNI + Vehicle |

Note: The specific cognitive test used was not detailed in the abstract, nor were the specific quantitative outcomes. The table reflects the reported improvement.

Experimental Protocols

Spared Nerve Injury (SNI) Model and Cognitive Assessment (based on Palazzo et al., 2015)

-

Animals: The specific mouse strain was not mentioned in the abstract.

-

Neuropathic Pain Model: The spared nerve injury (SNI) model was used, which involves the ligation and transection of two of the three terminal branches of the sciatic nerve.

-

Procedure:

-

Surgery: Mice underwent either SNI or sham surgery.

-

Post-operative Period: A 14-day period was allowed for the development of neuropathic pain and associated cognitive deficits.

-

Treatment and Testing: A single i.p. injection of this compound (10 mg/kg) or vehicle was administered, followed by an assessment of cognitive performance. The specific behavioral test used for cognition was not detailed in the abstract.

-

Discussion and Future Directions

The dichotomous effects of this compound on cognitive behavior in mice—impairment in healthy animals and improvement in a neuropathic pain model—highlight the complex role of mGluR7 in cognition. The cognitive deficits observed in healthy mice upon mGluR7 blockade suggest that a certain level of mGluR7-mediated signaling is necessary for normal learning and memory processes. This is consistent with the receptor's role in fine-tuning neurotransmitter release.

The cognitive enhancement seen in neuropathic mice may be attributable to the pathological state of the nervous system in chronic pain. Neuropathic pain is associated with aberrant glutamatergic signaling and neuroinflammation, which can lead to cognitive dysfunction. It is plausible that in this context, the negative modulation of mGluR7 by MMPIP helps to normalize dysregulated glutamate transmission, thereby restoring cognitive function.

Future research should focus on several key areas to further elucidate the role of MMPIP and mGluR7 in cognition:

-

Elucidation of Context-Dependent Mechanisms: Investigating the molecular and cellular changes that occur in different brain regions under normal versus pathological conditions to understand why MMPIP has opposing effects.

-

Dose-Response Studies in Disease Models: Conducting detailed dose-response studies of MMPIP in various models of cognitive impairment to determine the therapeutic window.

-

Chronic Dosing Studies: Evaluating the effects of chronic MMPIP administration on cognition, as this is more relevant to potential therapeutic applications.

-

Circuit-Level Analysis: Employing techniques such as in vivo electrophysiology and optogenetics to dissect the specific neural circuits through which MMPIP modulates cognitive behavior.

Conclusion

This compound is a valuable research tool that has revealed the multifaceted role of mGluR7 in cognitive function. Its ability to impair memory in healthy mice while improving it in a neuropathic pain model underscores the importance of the neurobiological context in determining the outcome of mGluR7 modulation. A deeper understanding of these context-dependent effects is crucial for the development of safe and effective mGluR7-targeted therapies for a range of neurological and psychiatric disorders. This technical guide provides a foundational overview for researchers dedicated to advancing this promising field of neuropharmacology.

References

- 1. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

understanding the allosteric modulation of mGluR7 by MMPIP

An In-depth Technical Guide to the Allosteric Modulation of mGluR7 by MMPIP

Introduction

Metabotropic glutamate receptor 7 (mGluR7) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] As the most widely expressed mGlu receptor, it is found predominantly at the presynaptic active zones of both glutamatergic and GABAergic terminals.[2][3][4] Here, it functions as an auto- or hetero-receptor, respectively, to inhibit neurotransmitter release. A key characteristic of mGluR7 is its low affinity for the endogenous ligand, glutamate, suggesting its activation primarily occurs during periods of high-frequency synaptic activity or glutamate spillover.

The study of mGluR7 has been significantly advanced by the development of selective pharmacological tools. Among these is 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one, commonly known as MMPIP. MMPIP was the first identified selective negative allosteric modulator (NAM) for mGluR7. Allosteric modulators bind to a site on the receptor topographically distinct from the orthosteric site where the endogenous ligand binds. As a NAM, MMPIP inhibits mGluR7 function, making it an invaluable tool for elucidating the physiological roles of this receptor and exploring its therapeutic potential. This guide provides a detailed technical overview of the allosteric modulation of mGluR7 by MMPIP, focusing on its mechanism of action, quantitative pharmacology, relevant experimental protocols, and its effects on signaling pathways.

Mechanism of Action: Negative Allosteric Modulation

MMPIP functions as a noncompetitive antagonist, binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR7 receptor. This binding event reduces the receptor's response to an agonist, such as glutamate or L-AP4, without directly competing for the orthosteric binding site located in the extracellular Venus flytrap domain. MMPIP has also been shown to exhibit inverse agonist properties, meaning it can inhibit the constitutive or basal activity of mGluR7 in the absence of an agonist.

The pharmacological effects of MMPIP can be context-dependent, varying with the specific G-protein coupling and cellular background of the experimental system. For instance, its potency and degree of negative cooperativity can differ between assays measuring calcium mobilization via a promiscuous Gα15 protein and those measuring inhibition of cAMP accumulation through the receptor's native Gαi/o coupling. This highlights the complexity of mGluR7 signaling and the nuanced effects of its allosteric modulators.

Quantitative Pharmacology of MMPIP

The potency of MMPIP has been quantified in various in vitro assays. These studies reveal its high affinity and negative cooperativity at the mGluR7 receptor.

| Assay Type | Species | Agonist | Cell Line | Measured Parameter | MMPIP Potency (IC₅₀) | Reference |

| Ca²⁺ Mobilization | Rat | L-AP4 | CHO | Inhibition of Ca²⁺ flux | 26 nM | |

| Ca²⁺ Mobilization | Rat | L-AP4 | HEK-Gα15 | Inhibition of Ca²⁺ flux | 72 nM | |

| cAMP Accumulation | Rat | L-AP4 | CHO | Inhibition of forskolin-stimulated cAMP | 99 nM, 220 nM | |

| cAMP Accumulation | Human | L-AP4 | CHO-Gα15 | Inhibition of forskolin-stimulated cAMP | 610 nM |

| Parameter | Species | Value | Method | Reference |

| Binding Affinity (KB) | Rat | 24 - 30 nM | Radioligand Binding | |

| Pharmacokinetic Half-Life | Rat | ~1 hour | In vivo circulation |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of allosteric modulators. Below are protocols for key assays used to characterize MMPIP.

Intracellular Calcium Mobilization Assay

This assay is a common high-throughput method to assess GPCR activity, particularly for Gαi/o-coupled receptors like mGluR7, by co-expressing a promiscuous G-protein that couples to the calcium pathway.

-

Objective: To measure the ability of MMPIP to inhibit agonist-induced intracellular calcium release.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the mGluR7 receptor and a promiscuous G-protein, typically Gα15.

-

Procedure:

-

Cell Plating: Plate the transfected cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

-

Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

-

Compound Addition: Utilize a fluorometric imaging plate reader (FLIPR) or similar instrument. Add varying concentrations of MMPIP to the wells and incubate for a predetermined period (e.g., 2-15 minutes).

-

Agonist Stimulation: Add a fixed concentration of an mGluR7 agonist, typically L-AP4 at its EC₈₀ concentration, to stimulate the receptor.

-

Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the intracellular calcium concentration.

-

Analysis: Normalize the data to the response of the agonist alone. Plot the percentage of inhibition against the log concentration of MMPIP to determine the IC₅₀ value.

-

cAMP Accumulation Assay

This assay directly measures the functional consequence of mGluR7's native coupling to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase.

-

Objective: To measure the ability of MMPIP to block the agonist-induced inhibition of cAMP production.

-

Cell Line: CHO or HEK293 cells expressing the mGluR7 receptor.

-

Procedure:

-

Cell Culture: Culture cells to near confluency in appropriate multi-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of MMPIP in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add an mGluR7 agonist (e.g., L-AP4) along with forskolin, a direct activator of adenylyl cyclase. Forskolin elevates intracellular cAMP levels, and the agonist's effect is measured as an inhibition of this elevation.

-

Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Analysis: Calculate the degree to which MMPIP reverses the agonist-induced reduction in cAMP levels. Plot the results to determine the IC₅₀ value.

-

In Vivo Behavioral Assays: MK-801-Induced Hyperactivity

This model is used to assess the potential antipsychotic-like properties of compounds.

-

Objective: To determine if MMPIP can reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.

-

Animals: Male mice.

-

Procedure:

-

Habituation: Place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.

-

Compound Administration: Administer MMPIP (e.g., 5, 10, 15 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Challenge: After a set pre-treatment time (e.g., 60 minutes), administer MK-801 (e.g., 0.3 mg/kg, i.p.) to induce hyperlocomotion.

-

Data Recording: Immediately after the MK-801 injection, record the locomotor activity (e.g., distance traveled) for 60 minutes using automated activity monitoring systems.

-

Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in distance traveled in the MMPIP + MK-801 group compared to the vehicle + MK-801 group indicates antipsychotic-like activity.

-

mGluR7 Signaling and its Blockade by MMPIP

Activation of the presynaptic mGluR7 receptor by glutamate initiates a Gαi/o-protein-mediated signaling cascade that ultimately suppresses neurotransmitter release.

-

G-Protein Coupling: Upon agonist binding, mGluR7 couples to inhibitory G-proteins (Gαi/o).

-

Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (N-type and P/Q-type), reducing calcium influx which is essential for vesicle fusion and neurotransmitter release. The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

-

Interaction with other Proteins: The C-terminus of mGluR7 interacts with various proteins like Ca²⁺-calmodulin, PICK1, and protein phosphatase 1, which further modulate its surface expression and signaling.

MMPIP, by binding to the 7TM domain, prevents the conformational change required for G-protein coupling, thereby blocking all these downstream signaling events and disinhibiting neurotransmitter release.

Conclusion

MMPIP is a potent, selective, and brain-penetrant negative allosteric modulator of the mGluR7 receptor. Its discovery and characterization have been instrumental in probing the complex roles of mGluR7 in the central nervous system, from synaptic plasticity to behavior. The context-dependent nature of its pharmacology underscores the intricate signaling capabilities of mGluR7 and serves as a critical consideration for researchers and drug developers. As a key pharmacological tool, MMPIP continues to facilitate the investigation of mGluR7 as a potential therapeutic target for a range of neurological and psychiatric disorders, including pain, anxiety, and schizophrenia.

References

- 1. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

MMPIP Hydrochloride: A Negative Allosteric Modulator of mGluR7 and its Influence on Alcohol Preference in Rodent Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride (MMPIP HCl), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), on alcohol preference and consumption in rats. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the preclinical evidence and methodologies related to the glutamatergic system's role in alcohol use disorder.

Executive Summary

Metabotropic glutamate receptors, particularly mGluR7, have emerged as promising targets for the therapeutic intervention of alcohol use disorders. Preclinical studies investigating the effects of MMPIP hydrochloride have demonstrated a significant influence on alcohol-seeking behaviors in rats. As a negative allosteric modulator, MMPIP inhibits the function of mGluR7, which is predominantly expressed on presynaptic terminals and coupled to Gi/o proteins. This inhibition disrupts the receptor's modulatory role on neurotransmitter release, leading to observable changes in alcohol consumption patterns. This guide will delve into the quantitative data from key studies, detail the experimental protocols used to elicit these findings, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on alcohol consumption and preference in rats.

Table 1: Effect of this compound on Alcohol Intake and Preference in Rats

| Compound | Dosage | Route of Administration | Effect on Alcohol Intake | Effect on Alcohol Preference | Reference |

| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Increased | Increased | [1] |

Table 2: Effect of mGluR7 Modulation on Alcohol-Related Behaviors

| Modulator Type | Compound Example | Effect on Alcohol Consumption | Implication for mGluR7 Activity |

| Negative Allosteric Modulator (NAM) | MMPIP | Increases | Inhibition of mGluR7 enhances alcohol intake |

| Positive Allosteric Modulator (PAM) | AMN082 | Decreases | Activation of mGluR7 reduces alcohol intake |

Experimental Protocols

The following sections provide detailed methodologies for the key behavioral assays used to assess the effects of this compound on alcohol preference in rats.

Two-Bottle Choice Paradigm

The two-bottle choice paradigm is a widely used method to assess voluntary alcohol consumption and preference in rodents.

Objective: To measure the voluntary intake of an alcohol solution versus water in rats following the administration of this compound or a vehicle.

Materials:

-

Standard rat housing cages

-

Two drinking bottles per cage with sipper tubes

-

Ethanol solution (typically 10% v/v in tap water)

-

Tap water

-

This compound

-

Vehicle solution (e.g., saline)

-

Animal scale

Procedure:

-

Habituation: Rats are individually housed and acclimatized to the housing conditions for at least one week with ad libitum access to food and water.

-

Ethanol Exposure: For several weeks, rats are given continuous or intermittent access to two bottles: one containing an ethanol solution and the other containing tap water. The position of the bottles is alternated daily to control for side preference.

-

Baseline Measurement: After a stable baseline of alcohol consumption is established, the daily fluid intake from both bottles is recorded for several days to establish a pre-treatment baseline. Fluid consumption is measured by weighing the bottles at the same time each day.

-

Drug Administration: Rats are administered this compound (10 mg/kg, i.p.) or the vehicle solution.

-

Post-Treatment Measurement: Immediately following injection, the rats are returned to their home cages, and their alcohol and water consumption is measured for the subsequent 24-hour period.

-

Data Analysis: Alcohol intake is calculated as grams of ethanol consumed per kilogram of body weight per day (g/kg/day). Alcohol preference is calculated as the ratio of the volume of ethanol solution consumed to the total volume of fluid consumed (ethanol + water), expressed as a percentage. Statistical analysis (e.g., t-test or ANOVA) is used to compare the drug-treated group with the vehicle-treated group.

Operant Self-Administration

Operant self-administration is a more complex behavioral paradigm that assesses the motivation and reinforcing properties of alcohol.

Objective: To measure the effect of this compound on the motivation of rats to work for alcohol reinforcement.

Materials:

-

Operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

-

Ethanol solution (e.g., 10% v/v)

-

This compound

-

Vehicle solution

Procedure:

-